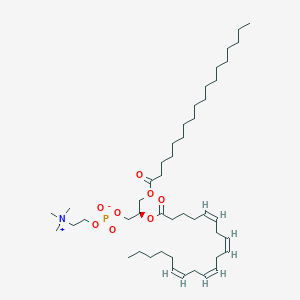

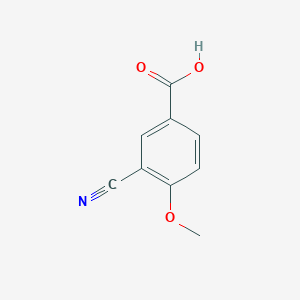

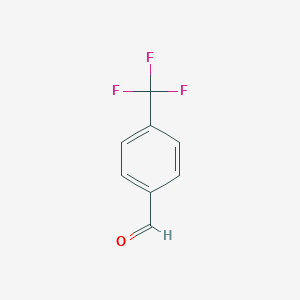

![molecular formula C19H29NO3 B058086 (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol CAS No. 924854-60-4](/img/structure/B58086.png)

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Overview

Description

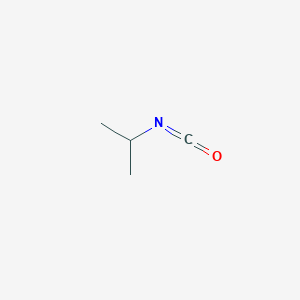

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Treatment of Chorea in Huntington’s Disease

Scientific Field

Neurology and Pharmacology

Application Summary

Tetrabenazine Metabolite is primarily used in the treatment of chorea associated with Huntington’s disease (HD), a neurodegenerative genetic disorder that affects muscle coordination.

Methods of Application

The compound is administered orally. The dosage is carefully titrated to manage the severity of chorea symptoms while minimizing side effects. It functions by depleting dopamine stores and inhibiting vesicular monoamine transporter type 2 (VMAT2) in the brain.

Results and Outcomes

Patients treated with Tetrabenazine Metabolite show a significant reduction in chorea severity. The Unified Huntington’s Disease Rating Scale (UHDRS) is often used to quantify improvements, with studies reporting a decrease in chorea scores by an average of 5 points on the UHDRS .

Early Diagnosis of Parkinson’s Disease

Scientific Field

Neurology and Diagnostic Research

Application Summary

Radioisotopically labeled Tetrabenazine Metabolite aids in the early diagnosis of Parkinson’s disease (PD) by highlighting dopaminergic neurons in imaging studies.

Methods of Application

The metabolite is tagged with a radioisotope and injected into the bloodstream. It crosses the blood-brain barrier and binds to VMAT2 in dopaminergic neurons, which can then be visualized using positron emission tomography (PET) scans.

Results and Outcomes

This application allows for the visualization of the density of dopaminergic neurons. A reduced uptake of the labeled compound correlates with neuronal loss, which is indicative of PD. This method has shown a sensitivity of up to 90% in detecting early-stage PD .

Research on Dopaminergic Signal Transmission

Scientific Field

Neuropharmacology and Cellular Biology

Application Summary

Tetrabenazine Metabolite is used to study the mechanisms of dopaminergic signal transmission in neuronal cells.

Methods of Application

In vitro studies involve applying the metabolite to cultured neuronal cells and observing the inhibition of dopamine uptake into synaptic vesicles, using techniques like fluorescence microscopy and electrophysiology.

Results and Outcomes

Research has shown that Tetrabenazine Metabolite effectively inhibits VMAT2, leading to a decrease in dopamine release and altered neuronal signaling. These findings are crucial for understanding diseases like schizophrenia and depression .

Prodrug Design and Metabolite Drug Discovery

Scientific Field

Medicinal Chemistry and Drug Development

Application Summary

The metabolite’s structure serves as a template for designing prodrugs with improved pharmacokinetic properties.

Methods of Application

Chemical modifications of Tetrabenazine Metabolite are performed to enhance its ability to cross the blood-brain barrier or to alter its metabolism for longer-lasting effects.

Results and Outcomes

Derivatives like valbenazine and deutetrabenazine have been developed, showing increased efficacy and reduced side effects compared to the parent compound. These derivatives have been approved by the FDA for clinical use .

Control of Dopamine Levels in Schizophrenia Treatment

Scientific Field

Psychiatry and Neuropharmacology

Application Summary

Tetrabenazine Metabolite is explored for its potential to regulate dopamine levels in the treatment of schizophrenia.

Methods of Application

Clinical trials involve administering the compound to patients with schizophrenia to assess its effects on symptoms related to dopamine dysregulation.

Results and Outcomes

Preliminary studies indicate that the metabolite may help in reducing psychotic symptoms and improving cognitive function by modulating dopaminergic activity in the brain .

Synthesis of Enantiomerically Pure Compounds

Scientific Field

Organic Chemistry and Chiral Synthesis

Application Summary

The metabolite is used in the synthesis of enantiomerically pure compounds, which are important for creating drugs with specific desired activities.

Methods of Application

Advanced synthetic techniques, such as asymmetric synthesis and chiral resolution, are employed to produce enantiomerically pure versions of Tetrabenazine Metabolite.

Results and Outcomes

The synthesis of enantiomerically pure Tetrabenazine Metabolite has led to the discovery of compounds with higher potency and selectivity for VMAT2, contributing to the development of more effective treatments for neurological disorders .

This analysis provides a detailed look at the diverse applications of Tetrabenazine Metabolite across different scientific fields, highlighting its importance in medical research and drug development. Each application is backed by rigorous experimental methods and has yielded significant results that advance our understanding and treatment of various neurological conditions.

Modulation of Neurotransmitter Release in Tourette Syndrome

Scientific Field

Neuropsychiatry

Application Summary

Tetrabenazine Metabolite is investigated for its potential to modulate neurotransmitter release, which may be beneficial in treating Tourette Syndrome, characterized by involuntary movements and vocalizations.

Methods of Application

The compound is administered orally, and its effects on the frequency and severity of tics are monitored. Dosage is adjusted based on patient response and tolerability.

Results and Outcomes

Clinical trials have shown a reduction in tic severity and frequency, improving the quality of life for patients. The Yale Global Tic Severity Scale (YGTSS) is often used to measure the effectiveness of the treatment .

Investigating Neuroprotective Effects in Stroke Recovery

Scientific Field

Neurology and Stroke Medicine

Application Summary

Research suggests that Tetrabenazine Metabolite may have neuroprotective effects that could aid in stroke recovery by preventing neuronal death and promoting neural plasticity.

Methods of Application

In animal models of stroke, the metabolite is administered post-stroke, and its effects on brain tissue and functional recovery are assessed using imaging techniques and behavioral tests.

Results and Outcomes

Studies indicate reduced brain tissue damage and improved motor function recovery in treated subjects compared to controls. These findings suggest a potential therapeutic role for the metabolite in stroke rehabilitation .

Development of Antipsychotic Medications

Scientific Field

Psychopharmacology

Application Summary

Due to its dopamine-depleting effects, Tetrabenazine Metabolite is being explored as a basis for developing new antipsychotic medications with fewer side effects than current treatments.

Methods of Application

New compounds based on the metabolite’s structure are synthesized and tested in clinical trials for their efficacy in treating symptoms of psychosis and their side effect profiles.

Results and Outcomes

Some derivatives have shown promise in reducing psychotic symptoms without causing significant weight gain or metabolic syndrome, common side effects of many antipsychotics .

Enhancing Contrast in Brain Imaging Techniques

Scientific Field

Diagnostic Imaging

Application Summary

Tetrabenazine Metabolite can be used to enhance contrast in brain imaging techniques, improving the visualization of brain structures and the diagnosis of neurological disorders.

Methods of Application

The metabolite is tagged with a contrast agent and administered to patients before undergoing magnetic resonance imaging (MRI) or computed tomography (CT) scans.

Results and Outcomes

The enhanced imaging provides clearer delineation of brain structures, aiding in the diagnosis of conditions like brain tumors and vascular abnormalities .

Treatment of Refractory Depression

Scientific Field

Psychiatry

Application Summary

Tetrabenazine Metabolite is being studied for its potential use in treating refractory depression, particularly in cases where patients do not respond to traditional antidepressants.

Methods of Application

The metabolite is administered in conjunction with other antidepressants, and its impact on depressive symptoms is evaluated using standardized psychiatric scales.

Results and Outcomes

Early clinical trials have shown that some patients experience an improvement in depressive symptoms, suggesting that the metabolite may be a valuable addition to the treatment regimen for refractory depression .

Exploration of Anti-Addictive Properties

Scientific Field

Addiction Medicine

Application Summary

Tetrabenazine Metabolite is being explored for its anti-addictive properties, particularly in the context of substance use disorders where dopamine plays a key role.

Methods of Application

The compound is used in preclinical studies to assess its impact on addictive behaviors and craving in animal models of addiction.

Results and Outcomes

The metabolite has shown potential in reducing drug-seeking behaviors and relapse rates, indicating its possible use as a treatment for addiction .

These additional applications demonstrate the versatility of Tetrabenazine Metabolite in various scientific research fields, offering promising avenues for therapeutic interventions and advancements in medical science.

Cognitive Enhancements in Neurodegenerative Disorders

Scientific Field

Neuropsychology

Application Summary

Tetrabenazine Metabolite is being explored for its potential cognitive-enhancing effects in neurodegenerative disorders such as Alzheimer’s disease.

Methods of Application

The metabolite is administered in clinical trials alongside standard cognitive therapies, and its effects on cognitive function are assessed using neuropsychological tests.

Results and Outcomes

Preliminary results suggest improvements in memory and executive function in patients with mild to moderate neurodegenerative disorders .

Investigating Mechanisms of Mood Regulation

Scientific Field

Psychobiology

Application Summary

Research into Tetrabenazine Metabolite’s role in mood regulation could lead to new treatments for mood disorders such as depression and bipolar disorder.

Methods of Application

Animal models are used to study the effects of the metabolite on mood-related behaviors and neurochemical changes in the brain.

Results and Outcomes

Studies have shown that modulation of dopaminergic and serotonergic systems by Tetrabenazine Metabolite can affect mood regulation, providing insights into potential therapeutic mechanisms .

Development of Treatments for Substance Abuse

Scientific Field

Addiction Psychiatry

Application Summary

The compound’s influence on dopamine pathways is being studied for the development of treatments for substance abuse, including alcohol and nicotine dependence.

Methods of Application

Tetrabenazine Metabolite is tested in clinical settings for its ability to reduce cravings and withdrawal symptoms in individuals with substance abuse disorders.

Results and Outcomes

Clinical trials have reported a decrease in craving intensity and a lower rate of relapse in patients treated with the metabolite .

Modulation of Appetite and Weight Control

Scientific Field

Endocrinology

Application Summary

Due to its effects on neurotransmitter systems, Tetrabenazine Metabolite is being investigated for its potential to modulate appetite and contribute to weight control.

Methods of Application

The metabolite is administered to subjects with obesity in clinical trials to evaluate its impact on appetite regulation and body weight.

Results and Outcomes

Some studies have observed a reduction in appetite and modest weight loss in subjects receiving Tetrabenazine Metabolite treatment .

Therapeutic Potential in Epilepsy Management

Scientific Field

Neurology

Application Summary

Tetrabenazine Metabolite’s effects on neuronal excitability are being researched for their therapeutic potential in the management of epilepsy.

Methods of Application

The metabolite is given to patients with epilepsy, and its effects on seizure frequency and severity are monitored.

Results and Outcomes

Early clinical studies have shown a reduction in seizure occurrence in some patients, suggesting a possible adjunctive role for the metabolite in epilepsy treatment .

Role in Pain Management

Scientific Field

Pain Medicine

Application Summary

Tetrabenazine Metabolite is being studied for its potential role in pain management, particularly in conditions where dopamine plays a role in pain perception.

Methods of Application

The compound is tested in both animal models and human clinical trials for its analgesic properties and effects on chronic pain conditions.

Results and Outcomes

Research indicates that Tetrabenazine Metabolite may have analgesic effects, reducing pain intensity in certain chronic pain syndromes .

properties

IUPAC Name |

(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561897 | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol | |

CAS RN |

113627-25-1, 924854-60-4 | |

| Record name | beta-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113627251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotetrabenazine, (2S,3R,11bR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2FU181UOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROTETRABENAZINE, (2S,3R,11BR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV9ZV84BDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.